molecular formula C15H20ClNO2 B2398051 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide CAS No. 1397188-44-1

2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide

Cat. No.: B2398051
CAS No.: 1397188-44-1
M. Wt: 281.78
InChI Key: QYATXJNJKDBJSA-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound features a chloro group, a cyclopentylmethyl group, and a hydroxy-methylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-chloroacetamide, cyclopentylmethylamine, and 4-hydroxy-2-methylbenzaldehyde.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the bulk quantities of reactants.

    Continuous flow processes: To enhance efficiency and reduce production time.

    Purification steps: Such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to form a corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a potential inhibitor or activator of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly in targeting specific pathways or diseases.

    Industry: As a precursor for the synthesis of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide would depend on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It could modulate biochemical pathways by inhibiting or activating specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide
  • 2-Chloro-N-(cyclopentylmethyl)-N-(2-methylphenyl)acetamide
  • 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide

Uniqueness

  • Structural Differences : The presence of the hydroxy and methyl groups in specific positions on the phenyl ring can significantly alter the compound’s chemical properties and biological activity.
  • Chemical Properties : The unique combination of functional groups in 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide may result in distinct reactivity and stability profiles.
  • Biological Activity : The specific arrangement of functional groups can influence the compound’s interaction with biological targets, potentially leading to unique therapeutic effects.

Properties

IUPAC Name

2-chloro-N-(cyclopentylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-11-8-13(18)6-7-14(11)17(15(19)9-16)10-12-4-2-3-5-12/h6-8,12,18H,2-5,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYATXJNJKDBJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)N(CC2CCCC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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